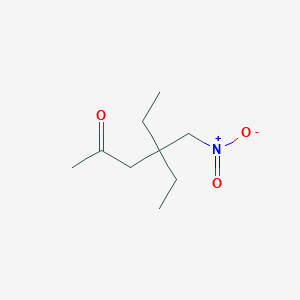
4-Ethyl-4-(nitromethyl)hexan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-4-(nitromethyl)hexan-2-one is an organic compound with the molecular formula C9H17NO3 It is a branched alkane derivative that contains both a nitro group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-4-(nitromethyl)hexan-2-one can be achieved through several methods. One common approach involves the nitration of 4-ethylhexan-2-one. This reaction typically requires the use of a nitrating agent such as nitric acid (HNO3) in the presence of a strong acid catalyst like sulfuric acid (H2SO4). The reaction conditions must be carefully controlled to ensure the selective formation of the nitro group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-4-(nitromethyl)hexan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines or other reduced products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethyl-4-(nitromethyl)hexan-2-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-4-(nitromethyl)hexan-2-one involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the ketone group can form hydrogen bonds and interact with nucleophiles. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Ethylhexan-2-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
4-Nitrohexan-2-one: Similar structure but without the ethyl group, leading to different physical and chemical properties.
Hexan-2-one: A simpler ketone without branching or additional functional groups.
Uniqueness
4-Ethyl-4-(nitromethyl)hexan-2-one is unique due to the presence of both a nitro group and a ketone group on a branched alkane backbone
Properties
CAS No. |
111904-09-7 |
|---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
4-ethyl-4-(nitromethyl)hexan-2-one |
InChI |
InChI=1S/C9H17NO3/c1-4-9(5-2,6-8(3)11)7-10(12)13/h4-7H2,1-3H3 |
InChI Key |
CWIZWCQRUSKQIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)(CC(=O)C)C[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















